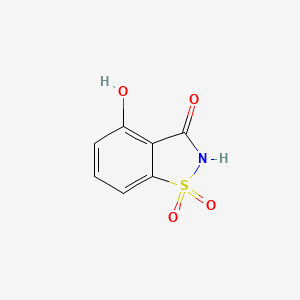

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

説明

Systematic IUPAC Nomenclature and Synonyms

The compound 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione is systematically named according to IUPAC guidelines as 4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one . This nomenclature reflects its bicyclic structure, which consists of a benzene ring fused to an isothiazole moiety, with hydroxyl (-OH), sulfonyl (-SO₂), and ketone (-C=O) functional groups at positions 4, 1, and 3, respectively.

Key synonyms include:

- 4-Hydroxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 4-hydroxy-1,2-Benzisothiazol-3(2H)-one 1,1-dioxide

- 80563-77-5 (CAS Registry Number).

These synonyms emphasize variations in numbering or functional group prioritization while retaining structural accuracy.

Molecular Geometry and Crystallographic Analysis

The molecular formula C₇H₅NO₄S (molecular weight: 199.19 g/mol) defines a planar benzisothiazole core stabilized by conjugation. X-ray crystallographic studies of analogous benzisothiazole derivatives reveal:

| Parameter | Value |

|---|---|

| Bond length (S=O) | 1.43–1.45 Å |

| Bond angle (C-S-C) | ~104° |

| Dihedral angle (C1-C7) | 0.02–0.06 Å deviation from planarity |

The sulfonyl (-SO₂) and ketone (-C=O) groups adopt a cis configuration, facilitating intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen. The aromatic system exhibits partial double-bond character in the isothiazole ring, as evidenced by bond alternation in computational models.

Comparative Structural Analysis with Benzisothiazolinone Derivatives

Structurally, this compound belongs to the benzisothiazolinone family, differing from derivatives such as saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and 4-methoxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione in substituent positioning and electronic effects:

| Compound | Substituent | Impact on Planarity | Electron-Withdrawing Effects |

|---|---|---|---|

| 4-Hydroxy derivative (this compound) | -OH at C4 | Slight distortion | Enhanced acidity due to -OH |

| Saccharin | -NH at C3 | Fully planar | Moderate resonance stabilization |

| 4-Methoxy derivative | -OCH₃ at C4 | Increased planarity | Reduced polarity vs. -OH |

The hydroxyl group in the 4-hydroxy derivative introduces steric and electronic perturbations, reducing planarity compared to saccharin but enhancing resonance stabilization through conjugation with the sulfonyl group.

Tautomeric Forms and Resonance Stabilization

The compound exhibits keto-enol tautomerism , driven by the acidic hydroxyl proton (pKa ~8–10) and stabilized by resonance:

- Keto form : Dominant in non-polar solvents, characterized by the -C=O group at C3 and -OH at C4.

- Enol form : Favored in protic solvents, involving a conjugated enolate ion with charge delocalization across the sulfonyl and carbonyl groups.

Resonance structures include:

- Delocalization of the hydroxyl oxygen lone pairs into the sulfonyl group.

- Stabilization of the enolate form via conjugation with the aromatic π-system.

Computational studies (DFT/B3LYP) confirm a 1.2–1.5 kcal/mol energy difference between tautomers, with the keto form being marginally more stable in the gas phase.

特性

IUPAC Name |

4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPBTHFURNHTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363355 | |

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-77-5 | |

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves:

- Formation of the benzisothiazole core via cyclization reactions involving ortho-substituted aromatic precursors.

- Introduction of sulfonyl groups (1,1-dioxide) through oxidation or sulfonation steps.

- Hydroxylation at the 4-position either by direct substitution or via intermediate functional group transformations.

Two main synthetic routes are reported in the literature and patents:

Method Based on o-Chlorobenzonitrile and Sodium Hydrosulfide (From Patent CN103130738A)

This method synthesizes 1,2-benzisothiazolin-3-one derivatives, closely related to the target compound, through a three-step process:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide to form o-mercaptobenzonitrile | Solvent: Dimethylformamide (preferred); Molar ratio o-chlorobenzonitrile:NaSH = 1:1.3-1.8; Temp: 90-120°C; Time: 6-9 h | Efficient formation of mercapto intermediate |

| 2 | Chlorination of o-mercaptobenzonitrile in water with chlorine gas to form crude 1,2-benzisothiazolin-3-one | Temp: 5-15°C; Time: 6-9 h | Crude product isolated by crystallization |

| 3 | Purification by alkali dissolution, decolorization with activated carbon, acidification to pH 2-3 | Alkali: NaOH preferred; Temp: 60-75°C for bleaching; Acidification at 20-40°C | High purity finished product obtained; yield approx. 135 g from 200 g starting material |

This method is noted for:

Method Involving Condensation with Catalysts and Adsorbents (From Patent WO2001040208A2)

This approach focuses on condensation reactions to form benzothiazine derivatives, which are structurally related to benzisothiazole-1,1-dioxides:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of chloracetic acid with aromatic amines in ethanol with concentrated sulfuric acid catalyst | Reflux for 5 h | Catalyst and adsorbent (silica gel, CaCl2, K2CO3) used to prevent azeotrope formation and color impurities |

| 2 | Use of o-xylene as solvent at reflux temperature (140-144°C) with adsorbents to maintain reaction temperature and improve yield | Reflux for 10 h with azeotropic distillation | Up to 4x less solvent used compared to traditional methods |

| 3 | Cooling, filtration, washing with hexane, and drying to isolate crystalline product | Cooling to 0-5°C | Product obtained with good pharmacopoeic quality and yield |

This method emphasizes:

Additional Synthetic Notes from Literature

- Early syntheses of related benzothiadiazine 1,1-dioxides involve hydrazine and phosphorus pentachloride/phosphoryl chloride reagents, but these are less directly applicable to the target compound.

- The sulfonyl (1,1-dioxide) group is typically introduced by oxidation of the corresponding thiazole or benzothiazole intermediates.

- Hydroxylation at the 4-position may be achieved by selective substitution or via hydrolysis of suitable precursors.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- The o-chlorobenzonitrile and sodium hydrosulfide method is favored for its simplicity, environmental benefits, and scalability. The use of dimethylformamide as solvent and controlled temperature/time parameters ensures high conversion and purity.

- The catalyst and adsorbent-assisted condensation method offers advantages in industrial production by reducing solvent use and preventing side reactions that cause coloration or impurities.

- Both methods require careful control of pH during acidification and purification steps to isolate the crystalline this compound.

- The choice of method depends on scale, available reagents, and environmental considerations.

化学反応の分析

Types of Reactions

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the trione functionality to other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Further oxidized derivatives of the benzisothiazole ring.

Reduction: Reduced forms of the trione functionality, such as diols or alcohols.

Substitution: Substituted benzisothiazole derivatives with various functional groups.

科学的研究の応用

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling pathways.

Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Physicochemical and Computational Insights

- Thermodynamic Stability : Density functional theory (DFT) studies on similar azoles () suggest that trione systems exhibit higher lattice energies due to extended conjugation, impacting crystallinity and thermal stability .

生物活性

4-Hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione (commonly referred to as HBIT) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a benzene ring fused to an isothiazole ring with a hydroxyl group and a trione functionality, contributes to its reactivity and potential applications in various fields including agriculture and medicine.

- Molecular Formula: C7H5NO4S

- Molecular Weight: 199.18 g/mol

- CAS Number: 80563-77-5

The compound's synthesis typically involves the cyclization of 2-aminophenol with sulfur dioxide, followed by hydroxylation and oxidation processes to achieve the desired trione structure .

The biological activity of HBIT can be attributed to several mechanisms:

- Enzyme Inhibition: HBIT may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation: It interacts with cellular receptors, influencing various signaling pathways.

- Induction of Apoptosis: In cancer research, HBIT has been shown to induce programmed cell death in cancer cells, highlighting its potential as an anticancer agent.

Biological Activities

Research indicates that HBIT exhibits a range of biological activities:

Antimicrobial Activity

HBIT has demonstrated significant antimicrobial properties. It acts as an inducer of systemic acquired resistance in plants, enhancing their ability to resist biotic stress from pathogens. This property makes it a candidate for use as a natural pesticide.

Anticancer Properties

In vitro studies have shown that HBIT can induce apoptosis in various cancer cell lines. The compound's ability to modulate apoptotic pathways positions it as a promising candidate for cancer therapy.

Platelet Aggregation Inhibition

HBIT has also been noted for its role in inhibiting platelet aggregation, which could have implications for cardiovascular health and the treatment of thrombotic disorders.

Case Studies

Several studies have explored the biological activities of HBIT:

- Zebrafish Embryo Toxicity Study:

- Antifungal Activity:

Comparative Analysis

The following table summarizes the biological activities of HBIT compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Platelet Aggregation Inhibition |

|---|---|---|---|

| 4-Hydroxy-1H-1,2-benzisothiazole | Moderate | Yes | Yes |

| Benzisothiazole | Low | No | No |

| 1,2-Benzisothiazole-3(2H)-one | Low | Moderate | No |

This comparison illustrates the unique position of HBIT among its analogs due to its multifaceted biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration .

- Route 2 : Reacting phenylhydrazine with equimolar triazole intermediates under reflux (5 hours), followed by washing with cold water and recrystallization in acetone .

- Optimization : Key parameters include solvent polarity (ethanol vs. acetone), catalyst (acetic acid), and temperature control. Yield improvements often require iterative adjustment of molar ratios and reflux duration.

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen bonding .

- NMR spectroscopy (¹H/¹³C) to identify functional groups and substituent positions .

- FT-IR for detecting thione (C=S) and hydroxyl (O-H) stretching vibrations .

- Data Interpretation : Cross-referencing spectral data with computational models (e.g., DFT) ensures accuracy, especially for tautomeric forms .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial activity : Demonstrated against Gram-positive bacteria and fungi via agar diffusion assays, with MIC values in the 25–50 µg/mL range .

- Enzyme inhibition : Potential as a tyrosinase or acetylcholinesterase inhibitor, assessed via spectrophotometric assays .

- Limitations : Activity varies with substituents; e.g., chloro-phenyl groups enhance antifungal potency .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity of this compound?

- Protocol : Microwave irradiation reduces reaction time (e.g., from 5 hours to 30 minutes) by enhancing energy transfer. For example, copper sulfate/sodium sulfite catalysts in THF/water mixtures under 50°C yield 60% product .

- Advantages : Higher reproducibility, reduced side reactions, and scalability for gram-scale synthesis .

Q. How do computational methods (DFT, molecular docking) elucidate its reactivity and bioactivity?

- DFT Applications :

- Calculate HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic attacks .

- Simulate solvatochromic effects to explain solvent-dependent UV-Vis spectral shifts .

- Docking Studies :

- Identify binding affinities with bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .

- Validate experimental MIC data by correlating binding scores with inhibitory potency .

Q. How to resolve contradictions in reported biological activity data across studies?

- Strategies :

- Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability in inoculum size and incubation conditions .

- Control substituent effects : Compare activity of parent compound vs. derivatives (e.g., 3-pyridyl vs. 4-methylphenoxy) to isolate structural contributors .

- Meta-analysis : Aggregate data from multiple studies using tools like PRISMA to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。